Propafenone - 54063-53-5

Propafenone

Catalog Number: EVT-295286
CAS Number: 54063-53-5
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propafenone is an organic compound classified as a Class Ic antiarrhythmic agent. [] It is often utilized in scientific research to investigate its effects on cardiac electrophysiology and its interactions with various ion channels. [, ]

Future Directions
  • Further investigation of its atrial-selective sodium channel blocking properties and potential for developing safer anti-AF drugs with reduced ventricular proarrhythmic effects. []
  • Examining the influence of genetic polymorphisms on propafenone metabolism and its clinical implications for personalized therapy. [, ]
  • Exploring the potential use of propafenone enantiomers for minimizing drug interactions and optimizing therapeutic outcomes. []
  • Developing more detailed in vitro and in vivo models to study the electrophysiological and pharmacodynamic effects of propafenone in various cardiac conditions. []

References: [] https://www.semanticscholar.org/paper/24dc8a74a4a4e712baa4e273fbc83004fa426fd0 [] https://www.semanticscholar.org/paper/374586ea2fedc48d86f6b63ab1504743972b46c0 [] https://www.semanticscholar.org/paper/0633ccda6d22c7d92ccc55cc18c3f0a1bfddcb40 [] https://www.semanticscholar.org/paper/12518d95db0ae98c6d584ccc7529587f8e769482 [] https://www.semanticscholar.org/paper/06deaf1b356d5db48e60983cee5df14b2625f35c [] https://www.semanticscholar.org/paper/3dde55e4d116a2010319df69cb4c3870540c371a [] https://www.semanticscholar.org/paper/0dcf0e5629f7f361c43f344f945165ef83957c43 [] https://www.semanticscholar.org/paper/1852280b09a4e447e718c89405d968883f2770d7 [] https://www.semanticscholar.org/paper/33143eb4f3e32857399f4c990700c18e1d4f6ec8 [] https://www.semanticscholar.org/paper/391972a0a29582f256c27185ba14e63064f77d6b [] https://www.semanticscholar.org/paper/3d665abfb59662985449e3a2b369afaa9c2de10f [] https://www.semanticscholar.org/paper/3d8f1c3be0b89007b22a87f9276bb1601795178b [] https://www.semanticscholar.org/paper/40d3a081f54820f77f2cb458a358cbfe714dbdfc [] https://www.semanticscholar.org/paper/4b9d20b0cc66c92a05c3cc7856614b5630a2ade2 [] https://www.semanticscholar.org/paper/0a741453ca808422f7fc2ac705e9641ad8d22b83 [] https://www.semanticscholar.org/paper/19868321bb07a6ea6cf9060f5fa5b215f766e69c [] https://www.semanticscholar.org/paper/19fffddfa51f3bab5ba34f47096f57c282f25aa6 [] https://www.semanticscholar.org/paper/2da15d9882594cfbdb665dd4fbce4e99db9d43e7 [] https://www.semanticscholar.org/paper/36d789bda92d5cf3291b78272595ac727e18bca2 [] https://www.semanticscholar.org/paper/074f480daaee45d514ef9a77c655849327d84e1b [] https://www.semanticscholar.org/paper/119905f46ae2c5761a669071689665a1f6b09a4d [] https://www.semanticscholar.org/paper/13fdd8222c71271556329951bb6a931a98f184c8 [] https://www.semanticscholar.org/paper/242f6ce063b61818b4e2621ee05cfbb28984796b [] https://www.semanticscholar.org/paper/42f9851e159494e38d1138b37b5e9b02042e97fd [] https://www.semanticscholar.org/paper/44c47501c8dcba7ae21b7b824a960a0452bcece7 [] https://www.semanticscholar.org/paper/4cacc44373125fc51c0934a7dfacc845d1282186 [] https://www.semanticscholar.org/paper/4d3dbb8999d66173ce79ace7abc6616a2f83f331 [] https://www.semanticscholar.org/paper/061cf6ee8610b534d4eaab785b3d45036bf7a01b [] https://www.semanticscholar.org/paper/0b60788a77b9d333293df6942a9273d2078e6396 [] https://www.semanticscholar.org/paper/1b0850400470d283fff3a044ce9d68d4dba909b9 [] https://www.semanticscholar.org/paper/24440c5c9694011bd91deceb5551b70aa913b58c [] https://www.semanticscholar.org/paper/24ba5536d3d0e6cf817b5e6c2bbb78003e40837e [] https://www.semanticscholar.org/paper/26c0e4d9e8a603a9d6346349274b2619a9644e76 [] https://www.semanticscholar.org/paper/2fac63f31eedcee3bbc97841a2d12366e4d92810 [] https://www.semanticscholar.org/paper/313c5bada7bcdf0db609891f90f11408e00b9eee [] https://www.semanticscholar.org/paper/3468db44dc8986f34657ad871cd816b5a9ccef3b [] https://www.semanticscholar.org/paper/363032548692eafea203f26a06bd2a3df8545593 [] https://www.semanticscholar.org/paper/3fe31334334e85bff0dd85f9a95bce8c293cbe26 [] https://www.semanticscholar.org/paper/45fed276add90cf41306bc285c86b8c76d311860 [] https://www.semanticscholar.org/paper/4baf5227fa4dbe790dde9720295847e47a8a9029 [] https://www.semanticscholar.org/paper/4d7c843ebd91bef0ed1fde5c9302144b362a157a [] https://www.semanticscholar.org/paper/0012b8abb7584cbce8fd29a095f02757bc7a9903 [] https://www.semanticscholar.org/paper/00b4cf850d6f1a3c112be1f0964a36c29efb1d09 [] https://www.semanticscholar.org/paper/023d37b4dc5fa72f31c2103492687c9795306717 [] https://www.semanticscholar.org/paper/033b7a50f999338b99f70971071405c12b64128d [] https://www.semanticscholar.org/paper/05a9e96895cec904aac10a4c4a0c3f7f1b2e984c [] https://www.semanticscholar.org/paper/0840f4f88ee633d590e9be76f40b9e7c94132c77 [] https://www.semanticscholar.org/paper/08cd93124b407fc917739611074ccdecb96ced26

5-Hydroxypropafenone

  • Compound Description: 5-Hydroxypropafenone is a major metabolite of propafenone formed by the cytochrome P450 enzyme, CYP2D6. Similar to propafenone, it exhibits sodium channel blocking activity. []
  • Relevance: 5-Hydroxypropafenone's potency in blocking fast sodium channels is comparable to propafenone itself. Its formation is influenced by genetic variations in the CYP2D6 enzyme, which can lead to interindividual variability in propafenone's efficacy and beta-blocking effects. [, ]

N-Despropylpropafenone

  • Compound Description: N-Despropylpropafenone is another major metabolite of propafenone, also generated through metabolism by CYP enzymes, particularly CYP1A2 and CYP3A4. [, ]
  • Relevance: N-Despropylpropafenone formation is influenced by the activity of specific CYP enzymes. The ratio of N-Despropylpropafenone to 5-hydroxypropafenone can be affected by the saturation of CYP2D6. [, ]

(S)-Propafenone

  • Compound Description: (S)-Propafenone is the pharmacologically active enantiomer of propafenone responsible for beta-adrenergic receptor blockade. [, ]
  • Relevance: While both (S)- and (R)-enantiomers of propafenone exhibit similar sodium channel blocking effects, only the (S)-enantiomer possesses significant beta-blocking activity. This stereoselectivity impacts the overall pharmacological profile of racemic propafenone. [, ]

(R)-Propafenone

  • Compound Description: (R)-Propafenone is the enantiomer of propafenone with less pronounced beta-blocking activity compared to its (S)-counterpart. [, ]
  • Relevance: (R)-Propafenone can influence the disposition of (S)-propafenone by inhibiting its metabolism, leading to altered beta-blocking effects when propafenone is administered as a racemate. [, ]

LG 6-101 (1-[3-(2-Methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone, hydrochloride)

  • Compound Description: LG 6-101 is a propafenone-related drug with improved bioavailability compared to propafenone. []
  • Relevance: LG 6-101 demonstrates potent antiarrhythmic effects, showing greater efficacy than propafenone in certain experimental models, particularly in delaying ventricular premature beats and protecting against cardiac arrest. []

LG 6-102 (2-(2-Methoxy-3-propylamino-propoxy)-3-phenyl-propiophenone, hydrochloride)

  • Compound Description: LG 6-102, structurally similar to propafenone, exhibits antiarrhythmic properties. []
  • Relevance: While LG 6-102 shows comparable antiarrhythmic activity to propafenone in some models, it demonstrates less efficacy than LG 6-101 in delaying the onset of ventricular premature beats and protecting against cardiac arrest. []

5OCl (ortho-chloro derivate of propafenone)

  • Compound Description: 5OCl represents a novel ortho-chloro derivative of propafenone exhibiting vasodilatory effects. []

Propranolol

  • Compound Description: Propranolol is a beta-blocker used as a comparator to propafenone in several studies. [, ]
  • Relevance: Propranolol serves as a reference compound to evaluate the beta-blocking potency of propafenone. Propafenone exhibits significantly weaker beta-blocking activity compared to propranolol. [, ]

Quinidine

  • Compound Description: Quinidine is a class IA antiarrhythmic drug that shares some pharmacological properties with propafenone. [, ]

Dextromethorphan

  • Compound Description: Dextromethorphan is a drug primarily metabolized by CYP2D6, used as a probe to assess CYP2D6 activity in patients. []
  • Relevance: Dextromethorphan metabolism serves as a surrogate marker for propafenone metabolism. The metabolic ratio of dextromethorphan to its metabolite, dextrorphan, correlates with the metabolic ratio of propafenone to 5-hydroxypropafenone, providing insight into interindividual variability in propafenone disposition. []
Source and Classification

Propafenone is synthesized from various chemical precursors, including phenolic compounds and malonic acid derivatives. The compound is classified under the category of antiarrhythmic agents and is recognized for its ability to modulate cardiac electrical activity. It is available in both oral and intravenous formulations, with its hydrochloride salt form being the most commonly used.

Synthesis Analysis

Methods of Synthesis

Several methods have been developed for synthesizing propafenone, with varying yields and complexities:

  1. Traditional Synthesis: A common method involves the condensation of o-hydroxyacetophenone with epichlorohydrin in an alkaline medium, followed by amination to yield propafenone hydrochloride. This method typically yields around 50% efficiency from starting materials .
  2. New Synthetic Processes: Recent patents describe innovative synthetic routes that utilize diethyl benzyl malonate and phenol as starting materials. This method features fewer reaction steps and avoids the use of expensive catalysts, leading to a more cost-effective production process .
  3. Chemoenzymatic Synthesis: Another approach involves a chemoenzymatic process using lipase to catalyze key steps in the synthesis of both enantiomers of propafenone hydrochloride. This method emphasizes environmental sustainability and efficiency .

Technical Details

The synthesis typically involves several key steps:

  • Condensation Reaction: Initial formation of cyclic intermediates.
  • Reflux Conditions: Extended heating under specific conditions to facilitate reactions.
  • Amination: Introduction of amine groups to form the final product.
  • Purification: Crystallization and recrystallization processes are employed to isolate pure propafenone hydrochloride.
Molecular Structure Analysis

Structure

Propafenone has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical formula for propafenone is C_21H_27NO_2, and it features a phenyl ring, an ether linkage, and a secondary amine.

Chemical Reactions Analysis

Reactions Involved

Propafenone undergoes various chemical reactions during its synthesis and metabolism:

  • Reduction Reactions: Selective reduction processes are crucial for forming specific intermediates without cleaving essential bonds.
  • Alkylation: The introduction of alkyl groups through nucleophilic substitution reactions enhances its pharmacological profile.
  • Hydrochloride Formation: The final step often involves reacting with hydrochloric acid to produce propafenone hydrochloride, which increases solubility for pharmaceutical applications .

Technical Details

The reaction conditions (temperature, pressure, and time) are critical for optimizing yield and purity. For example, reactions typically occur at elevated temperatures (around 70°C) under controlled atmospheric conditions to ensure complete conversion of reactants.

Mechanism of Action

Process

Propafenone exerts its antiarrhythmic effects primarily through sodium channel blockade, which stabilizes the cardiac membrane potential and reduces excitability. This action decreases conduction velocity in cardiac tissues, thereby preventing abnormal heart rhythms.

Data

Pharmacodynamic studies indicate that propafenone has a significant impact on both phase 0 depolarization and phase 4 repolarization in cardiac action potentials, leading to effective suppression of arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water (as hydrochloride), ethanol, and methanol.
  • Melting Point: Approximately 170-172 °C for propafenone hydrochloride.

Chemical Properties

  • pH Range: The pH of aqueous solutions can vary depending on concentration but typically falls within a neutral range.
  • Stability: Propafenone is stable under normal conditions but may degrade under extreme pH or temperature variations.

Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .

Applications

Scientific Uses

Propafenone's primary application lies in cardiology as an antiarrhythmic agent. It is used clinically to manage:

  • Atrial fibrillation
  • Ventricular tachycardia
  • Other supraventricular arrhythmias

Research continues into its potential roles beyond traditional uses, including investigations into its effects on multidrug resistance in cancer therapies . Furthermore, ongoing studies explore the optimization of synthesis methods to enhance yield and reduce environmental impact .

Pharmacological Profile of Propafenone

Molecular Mechanism of Action

Sodium Channel Blockade Kinetics (Class IC Antiarrhythmic Activity)

Propafenone exerts potent Class IC antiarrhythmic effects by blocking cardiac voltage-gated sodium channels (Nav1.5), significantly reducing the fast inward sodium current (INa) responsible for phase 0 depolarization in cardiac action potentials. This blockade exhibits strong use-dependence, meaning inhibition intensifies at faster heart rates due to preferential binding to open or inactivated channel states. Propafenone dissociates slowly from sodium channels (time constant >10 seconds), resulting in prolonged recovery kinetics that cause cumulative blockade during rapid rhythms [1] [4] [6]. Electrophysiological studies demonstrate a dose-dependent reduction in maximum upstroke velocity (Vmax) in Purkinje fibers and ventricular myocardium, widening the QRS complex by 20–50% at therapeutic doses. Unlike Class IA/B agents, propafenone minimally affects action potential duration, highlighting its selective sodium channel affinity [6] [8].

Table 1: Sodium Channel Blockade Kinetics of Propafenone

ParameterValuePhysiological Impact
Association RateFast (milliseconds)Rapid onset of blockade
Dissociation RateSlow (>10 seconds)Cumulative effect at high heart rates
State AffinityOpen/inactivated > restingEnhanced efficacy in tachyarrhythmias
Vmax ReductionUp to 50% at therapeutic dosesQRS complex widening on ECG

Beta-Adrenergic Receptor Antagonism

In addition to sodium channel blockade, propafenone exhibits non-selective beta-adrenergic antagonism, primarily mediated by its S-enantiomer. Radioligand binding assays reveal stereoselective affinity for human β2-adrenoceptors, with the S-enantiomer showing a 100-fold higher binding affinity (Ki = 7.2 nM) than the R-enantiomer (Ki = 571 nM) [4] [8]. This intrinsic beta-blocking activity contributes to propafenone’s negative chronotropic effects, attenuating exercise-induced tachycardia by 10–15% in clinical studies [4] [9]. At high plasma concentrations—often seen in CYP2D6 poor metabolizers—beta-blockade becomes clinically significant, manifesting as reduced sinus rates and AV nodal conduction. The R-enantiomer exhibits less than 1% of the beta-blocking potency of propranolol, confirming the S-enantiomer’s dominant role in this activity [4] [8].

Table 2: Stereoselective Beta-Blocking Activity of Propafenone Enantiomers

Enantiomerβ2-Receptor Ki (nM)Relative PotencyClinical Effects
S-propafenone7.2 ± 2.9100%Sinus bradycardia, AV nodal blockade
R-propafenone571 ± 141<1%Negligible beta-blockade at usual doses

Calcium Channel Modulation and Electrophysiological Effects

Propafenone weakly inhibits L-type calcium channels (ICa-L) at concentrations exceeding therapeutic ranges (>1 µM). This effect is pharmacologically minor compared to sodium channel blockade, contributing minimally to its antiarrhythmic profile [6] [8]. In vitro studies show 10–20% reduction in calcium current amplitude at high doses, potentially prolonging AV nodal conduction in vivo. Propafenone also inhibits several potassium currents, including IKr (rapid delayed rectifier), which may modestly prolong action potential duration in ventricular tissue. The net electrophysiological effects include PR interval prolongation (due to AV nodal slowing) and QRS complex widening (due to sodium channel blockade), while the QT interval remains largely unaffected [6] [8].

Metabolic Pathways and Pharmacokinetics

Cytochrome P450-Mediated Metabolism (CYP2D6 Polymorphism)

Propafenone undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP2D6 polymorphism profoundly influencing its pharmacokinetics. The drug is metabolized via three primary pathways:

  • CYP2D6: Catalyzes 5-hydroxylation to active metabolite 5-hydroxypropafenone
  • CYP3A4/CYP1A2: Mediate N-dealkylation to norpropafenone
  • UGT-mediated glucuronidation: Conjugates hydroxylated metabolites [1] [2] [9]

Approximately 6–7% of Caucasians are CYP2D6 poor metabolizers (PMs), characterized by loss-of-function alleles (e.g., *3, *4, *5, *6). PMs exhibit 2.4-fold higher AUC and 4.7-fold longer half-life (12.8 vs. 2.7 hours) compared to extensive metabolizers (EMs) at 300 mg doses due to impaired 5-hydroxylation [1] [7] [10]. Consequently, PMs rely more heavily on CYP3A4-mediated metabolism, increasing norpropafenone formation. 5-Hydroxypropafenone retains Class IC activity but has 80% lesser beta-blocking effects than the parent compound [1] [9].

Table 3: Propafenone Metabolic Pathways and Genetic Impact

Metabolizing EnzymeReactionMetabolite ActivityImpact of CYP2D6 PM Phenotype
CYP2D65-HydroxylationClass IC antiarrhythmic↓ 90% metabolite formation
CYP3A4/CYP1A2N-DealkylationWeak sodium channel blocker↑ 200% norpropafenone exposure
UGT1A9/2B7GlucuronidationInactiveUnchanged

Table 4: Pharmacokinetic Differences by CYP2D6 Phenotype (300 mg Dose)

ParameterPoor Metabolizers (PMs)Extensive Metabolizers (EMs)Ratio (PM/EM)
AUC (µg·h/mL)15.9 (12.5–19.2)6.6 (4.1–9.1)2.4
Cmax (µg/mL)1.10 (0.80–1.40)0.10 (0.07–0.13)11.0
t½ (h)12.8 (11.3–14.3)2.7 (2.1–3.3)4.7

Stereoselective Pharmacokinetics and Bioavailability Variations

Propafenone exhibits marked stereoselectivity in its pharmacokinetics due to enantiomer-specific metabolism. When administered as a racemate, mutual inhibition occurs: R-propafenone inhibits S-propafenone metabolism, reducing its clearance by 40%, while S-propafenone induces R-propafenone clearance by 26% [2] [4] [7]. This results in higher plasma concentrations of S-propafenone (AUCS/AUCR ratio = 1.73) in both PMs and EMs. The apparent oral clearance (CL/F) of R-propafenone is 1.4-fold higher than S-propafenone after racemate administration due to CYP2D6’s preferential metabolism of the S-enantiomer [4] [7].

Bioavailability ranges from 5–50% and is influenced by:

  • Dose-dependent saturation: Higher doses (≥300 mg) saturate first-pass metabolism, increasing bioavailability nonlinearly
  • Food intake: High-fat meals boost bioavailability by 20–25% through enhanced lymphatic absorption
  • Enantiomer-specific absorption: S-propafenone shows 30% slower absorption kinetics than R-propafenone [2] [7] [9]

Table 5: Stereoselective Pharmacokinetic Parameters of Propafenone Enantiomers

ParameterS-PropafenoneR-PropafenoneS/R Ratio
After Racemate Administration
AUC (nmol·h/mL)1226 ± 7511678 ± 6250.73
CL/F (mL/min)2028 ± 9591318 ± 8671.54
After Single Enantiomer Administration
AUC (nmol·h/mL)2028 ± 9591318 ± 8671.54
CL/F (mL/min)1226 ± 7511678 ± 6250.73

Properties

CAS Number

54063-53-5

Product Name

Propafenone

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Solubility

Slightly soluble
7.58e-03 g/L

Synonyms

Apo-Propafenone
Arythmol
Baxarytmon
Cuxafenon
Fenoprain
Hydrochloride, Propafenone
Jutanorm
Nistaken
Norfenon
Pintoform
Prolecofen
Propafenon AL
Propafenon Hexal
Propafenon Minden
Propafenone
Propafenone Hydrochloride
Propafenone Hydrochloride, (R)-Isomer
Propafenone Hydrochloride, (S)-Isomer
Propafenone, (+-)-Isomer
Propafenone, (R)-Isomer
Propafenone, (S)-Isomer
Propamerck
Rythmol
Rytmo-Puren
Rytmogenat
Rytmonorm
SA 79
SA-79
SA79

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.